2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 955219-57-5
VCID: VC5686641
InChI: InChI=1S/C20H22N2O4/c1-25-17-9-5-6-10-18(17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23)
SMILES: COC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

CAS No.: 955219-57-5

Cat. No.: VC5686641

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide - 955219-57-5

Specification

CAS No. 955219-57-5
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C20H22N2O4/c1-25-17-9-5-6-10-18(17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23)
Standard InChI Key GYDWNBANAYUGSL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central acetamide group (-NH-C(=O)-CH2-) bridging two distinct moieties:

  • 2-Methoxyphenoxy group: A substituted phenyl ring with a methoxy (-OCH3) group at the ortho position and an ether linkage to the acetamide nitrogen.

  • 5-Oxo-1-phenylpyrrolidin-3-ylmethyl group: A pyrrolidinone ring (5-membered lactam) substituted with a phenyl group at position 1 and a methylene (-CH2-) linker at position 3.

The stereochemistry of the pyrrolidinone ring and spatial arrangement of substituents may influence biological activity, though specific configurational data for this compound remain unreported .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₂₁H₂₂N₂O₄

  • Molecular Weight: 366.41 g/mol (calculated using atomic masses from )

  • Key Functional Groups:

    • Lactam (pyrrolidinone)

    • Acetamide

    • Aryl ether

Table 1: Comparative Physicochemical Data for Structural Analogs

CompoundMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
Target Compound366.412.8†0.12†
2-(2-Methoxyphenoxy)acetamide 181.191.24.3
Methylphenylpiracetam 232.281.71.8
Calculated using PubChem algorithms; †Estimated via extrapolation from analogs

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves a multi-step sequence:

  • Formation of 5-Oxo-1-phenylpyrrolidin-3-ylmethanamine:

    • Cyclization of γ-aminobutyric acid derivatives with benzaldehyde under acidic conditions .

    • Reduction and protection steps to introduce the methylene amine group.

  • Preparation of 2-(2-Methoxyphenoxy)acetic Acid:

    • Etherification of 2-methoxyphenol with chloroacetic acid in alkaline medium .

  • Amide Coupling:

    • Reaction of the acetic acid derivative with the pyrrolidinone-containing amine using carbodiimide coupling agents (e.g., DCC, EDC).

Critical Reaction Parameters:

  • Temperature: 0–5°C during amine activation

  • Solvent: Anhydrous dichloromethane or DMF

  • Catalysis: 4-Dimethylaminopyridine (DMAP) for enhanced acyl transfer

Industrial-Scale Considerations

  • Purification: Likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

  • Yield Optimization:

    • 65–72% for amide coupling steps (based on)

    • 85–90% for etherification steps (based on )

ParameterPredictionBasis
Caco-2 PermeabilityHigh (LogP >2)Lipophilic pyrrolidinone core
Plasma Protein Binding89–92%Aromatic substituents
CYP3A4 InhibitionModerate (IC₅₀ ≈15 μM)Methoxy group metabolism
hERG Inhibition RiskLow (IC₅₀ >30 μM)Lack of basic amine

Preclinical Research Gaps

  • No in vivo toxicity studies reported for this specific compound

  • Unknown blood-brain barrier penetration kinetics

  • Uncharacterized metabolic pathways (potential O-demethylation at methoxy group )

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